

3-Bromo-5-fluoropyridine-2-carboxylic acid suppliers and availability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-5-fluoropyridine-2-carboxylic acid
Cat. No.:	B1374640

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-5-fluoropyridine-2-carboxylic Acid** for Advanced Research Applications

Introduction: A Versatile Halogenated Pyridine Building Block

3-Bromo-5-fluoropyridine-2-carboxylic acid (CAS No. 1189513-55-0) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its strategic placement of bromine, fluorine, and carboxylic acid moieties on the pyridine ring makes it an exceptionally versatile synthetic intermediate. The bromine atom serves as a prime handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon-based substituents. The fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, which are critical parameters in drug design. Finally, the carboxylic acid group provides a reactive site for amide bond formation, esterification, or further derivatization. This unique combination of reactive sites allows for precise, multi-directional elaboration, making it a valuable building block for constructing complex molecular architectures.

This guide provides an in-depth overview of the commercial availability, key physicochemical properties, and primary applications of **3-Bromo-5-fluoropyridine-2-carboxylic acid** for researchers and drug development professionals.

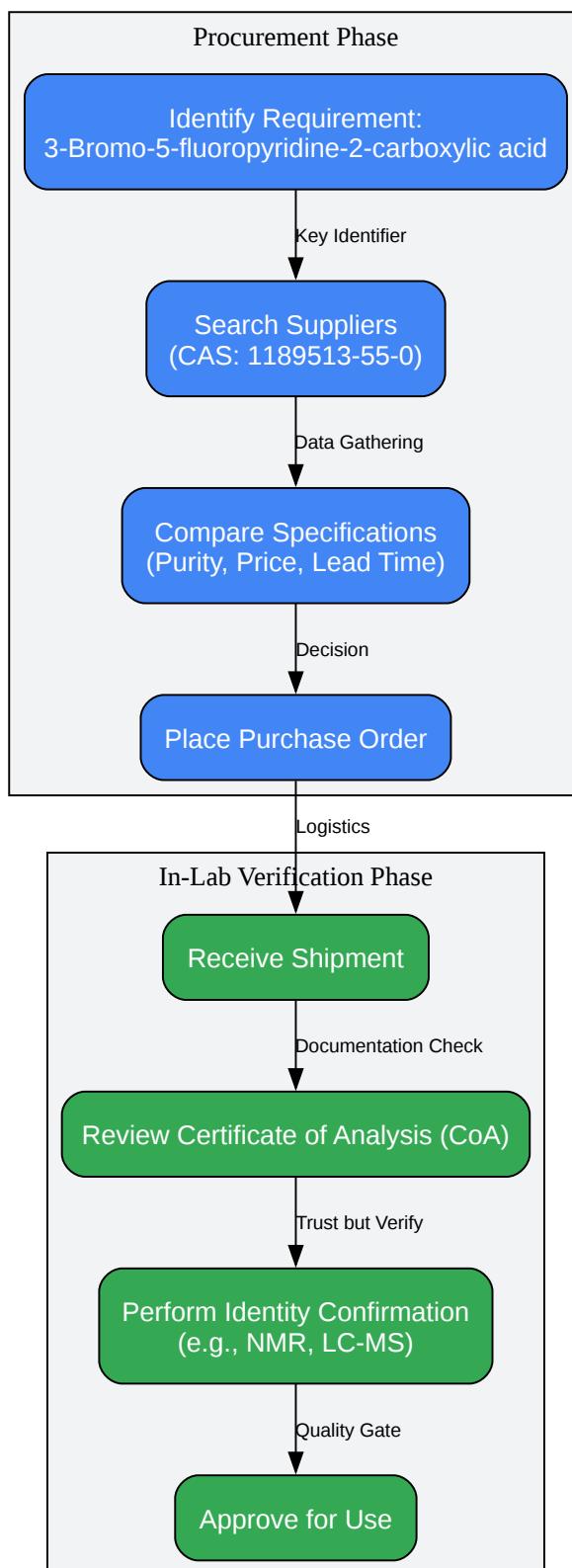
Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and reaction parameters.

Property	Value	Source
CAS Number	1189513-55-0	[1] [2]
Molecular Formula	C ₆ H ₃ BrFNO ₂	
Molecular Weight	220.00 g/mol	[2]
Appearance	Solid	
Melting Point	130-133 °C	[2]
Purity	Typically ≥97%	
InChI Key	JNOJGNTXRVBLGR- UHFFFAOYSA-N	[2]
SMILES String	OC(=O)c1ncc(F)cc1Br	[2]

A Note on Isomers: Researchers should be careful not to confuse the title compound with its isomer, 5-Bromo-3-fluoropyridine-2-carboxylic acid (CAS No. 669066-91-5).[\[3\]](#)[\[4\]](#)[\[5\]](#) While structurally similar, the different substitution pattern will lead to distinct reactivity and biological activity in its derivatives. Always verify the CAS number before purchase and use.

Commercial Availability and Supplier Analysis


The accessibility of starting materials is a critical logistical parameter in any research project. **3-Bromo-5-fluoropyridine-2-carboxylic acid** is available from several reputable chemical suppliers, typically on a research scale (milligrams to grams).

Supplier	CAS Number	Purity	Pack Size Example	Availability Notes
Sigma-Aldrich	1189513-55-0	97%	1 g	Stock levels vary.
Apollo Scientific	1189513-55-0	N/A	250 mg	UK and US stock indicated. [1]
BLDpharm	N/A	N/A	N/A	Listed as a product. [6]

This table is a representative sample and not exhaustive. Prices and stock levels are subject to change. Researchers should obtain current quotes directly from suppliers.

Workflow for Procurement and Quality Verification

The process of acquiring and validating a critical chemical reagent follows a standardized workflow to ensure experimental integrity. The causality behind this process is to mitigate risks associated with chemical identity, purity, and batch-to-batch variability, which could otherwise compromise research outcomes.

[Click to download full resolution via product page](#)

Caption: Standard workflow for chemical procurement and validation.

Key Applications in Research and Development

The utility of **3-Bromo-5-fluoropyridine-2-carboxylic acid** stems from its role as a scaffold in medicinal chemistry and materials science.

Medicinal Chemistry & Drug Discovery

Halogenated heterocycles are privileged structures in drug development. The title compound is particularly useful for synthesizing inhibitors of key biological targets. For example, related pyridine carboxylic acids have been used to create allosteric modulators of adenosine receptors for potential insomnia treatments and to develop potent enzyme inhibitors.^[5] The indole backbone, often synthesized from bromo-acid derivatives, is found in numerous compounds with anti-cancer and anti-HIV effects.^[7] The rationale for using this specific building block is that the fluorine atom can enhance binding affinity to target proteins through hydrogen bonding or other electrostatic interactions, while also blocking sites of metabolic degradation, thereby improving the pharmacokinetic profile of the final drug candidate.

Materials Science

In materials science, pyridine-based ligands are crucial for creating metal complexes with interesting photoluminescent properties. For instance, 5-Bromo-3-fluoropyridine-2-carboxylic acid has been used to prepare pyridine-triazole ligands that coordinate with Rhenium (Re).^[5] These complexes can exhibit high photoluminescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) or chemical sensors.^[5] The bromo- and fluoro-substituents allow for fine-tuning of the electronic energy levels (HOMO/LUMO) of the ligand, which in turn modulates the emission wavelength and efficiency of the resulting metal complex.

Synthetic Chemistry: A Representative Protocol

The carboxylic acid group of **3-Bromo-5-fluoropyridine-2-carboxylic acid** is a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry. The following is a representative, detailed protocol for an amide coupling reaction using HATU, a common and effective coupling reagent.

Objective: To synthesize N-benzyl-3-bromo-5-fluoropyridine-2-carboxamide.

Materials:

- **3-Bromo-5-fluoropyridine-2-carboxylic acid** (1.0 eq)
- Benzylamine (1.1 eq)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

- Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add **3-Bromo-5-fluoropyridine-2-carboxylic acid** (1.0 eq) and dissolve it in anhydrous DMF.
- Amine Addition: Add benzylamine (1.1 eq) to the solution.
- Activator Addition: Add HATU (1.2 eq) to the reaction mixture. The choice of HATU is based on its high efficiency and low rate of epimerization for chiral substrates.
- Base Addition: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (3.0 eq) dropwise. The base is crucial for deprotonating the carboxylic acid and the amine, facilitating the coupling reaction.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

- Workup - Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO_3 to remove unreacted acid and acidic byproducts.
- Workup - Extraction: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-benzyl-3-bromo-5-fluoropyridine-2-carboxamide.

This self-validating protocol includes clear steps for reaction, workup, and purification, with the monitoring step (TLC/LC-MS) serving as a critical checkpoint to ensure the reaction has proceeded as expected before committing to the resource-intensive purification phase.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. Based on available safety data, **3-Bromo-5-fluoropyridine-2-carboxylic acid** requires careful handling.

- Hazard Pictograms: GHS07 (Exclamation Mark)[\[2\]](#)
- Signal Word: Warning[\[2\]](#)
- Hazard Statements:
 - H315: Causes skin irritation.[\[1\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)
- Precautionary Statements:
 - P260/P264: Do not breathe dust and wash hands thoroughly after handling.[\[1\]](#)

- P280: Wear protective gloves, eye protection, and face protection.[1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is classified under Storage Class 13 - Non Combustible Solids.[2] Always consult the full Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

3-Bromo-5-fluoropyridine-2-carboxylic acid is a high-value chemical intermediate with significant potential for innovation in drug discovery and materials science. Its well-defined reactivity and commercial availability make it an attractive starting point for the synthesis of novel, high-performance molecules. Researchers utilizing this compound should adhere to a strict procurement and verification workflow and follow all recommended safety protocols to ensure both reliable scientific outcomes and a safe laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1189513-55-0 Cas No. | 3-Bromo-5-fluoropyridine-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 2. 3-Bromo-5-fluoropyridine-2-carboxylic acid 97 1189513-55-0 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 5-Bromo-3-fluoropyridine-2-carboxylic acid (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. ossila.com [ossila.com]
- 6. 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromo-5-fluoropyridine-2-carboxylic acid suppliers and availability]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1374640#3-bromo-5-fluoropyridine-2-carboxylic-acid-suppliers-and-availability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com